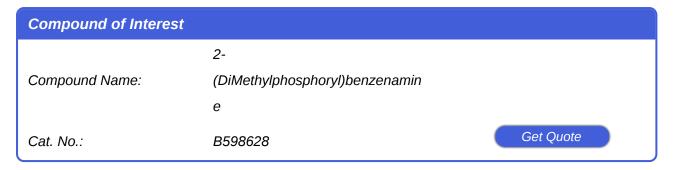


2-(Dimethylphosphoryl)benzenamine: A Versatile Building Block in Synthetic and Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine oxide, is an organophosphorus compound that has emerged as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds with applications in medicinal chemistry. The presence of both a nucleophilic amino group and a polar, hydrogenbond accepting dimethylphosphoryl group on an aromatic ring makes it a unique and versatile reagent. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

While a definitive set of peer-reviewed, published physical constants remains elusive, data aggregated from commercial suppliers and patent literature provides a working profile for **2- (dimethylphosphoryl)benzenamine**.



Property	Value	Source
Molecular Formula	C8H12NOP	Commercial Suppliers
Molecular Weight	169.16 g/mol	Commercial Suppliers
Appearance	Brown solid	INVALID-LINK
Boiling Point (Predicted)	367.5 ± 34.0 °C	INVALID-LINK
Density (Predicted)	1.11 ± 0.1 g/cm ³	INVALID-LINK
Storage	Keep in a dark place, sealed in dry, room temperature.	INVALID-LINK

Note: The predicted boiling point and density are computational estimates and should be used as a guide.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2- (dimethylphosphoryl)benzenamine**. While a publicly available, peer-reviewed full spectral analysis is not readily available, links to ¹H and ¹³C NMR spectra can be found through various chemical suppliers. The expected spectral features are summarized below.

Nucleus	Expected Chemical Shifts (ppm)	Expected Multiplicities
¹H NMR	Aromatic Protons: ~6.5-7.5	Multiplets
NH₂ Protons: Broad singlet	Singlet	
P-CH ₃ Protons: ~1.5-2.0	Doublet (due to P-H coupling)	_
¹³ C NMR	Aromatic Carbons: ~115-150	_
P-CH₃ Carbons: ~15-25	Doublet (due to P-C coupling)	_

Note: These are approximate ranges and can vary depending on the solvent and instrument used. It is recommended to acquire and interpret spectra for each batch of the compound.



Synthesis of 2-(Dimethylphosphoryl)benzenamine

The most common and efficient synthesis of **2-(dimethylphosphoryl)benzenamine** involves a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine oxide.[1]

Experimental Protocol: Palladium-Catalyzed C-P Cross-Coupling

Materials:

- 2-Iodoaniline
- · Dimethylphosphine oxide
- N,N-Dimethylformamide (DMF)
- Potassium phosphate (K₃PO₄)
- Palladium(II) acetate (Pd(OAc)2)
- Xantphos
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Water
- Saturated brine

Procedure:

 To a solution of 2-iodoaniline (1.0 eq) and dimethylphosphine oxide (1.1 eq) in DMF, add potassium phosphate (1.1 eq), palladium(II) acetate (catalytic amount), and Xantphos (catalytic amount).

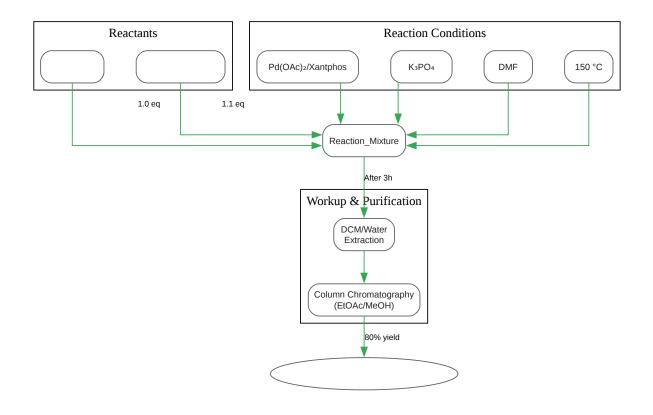
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- Stir the reaction mixture at 150 °C for 3 hours under an inert atmosphere.
- Cool the reaction to room temperature.
- Evaporate the solvent under reduced pressure.
- Work up the residue with DCM and water.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of EtOAc/MeOH (10:1) as the eluent to afford 2-(dimethylphosphoryl)benzenamine as a brown solid (reported yield: 80%).[1]





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Caption: Synthetic workflow for **2-(dimethylphosphoryl)benzenamine**.

Applications in Synthesis

The bifunctional nature of **2-(dimethylphosphoryl)benzenamine** makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions, while the dimethylphosphoryl moiety can influence the electronic properties of the molecule and provide a site for hydrogen bonding, which is particularly important in drug-receptor interactions.



Synthesis of Fused Pyrimidines as FAK Inhibitors

A significant application of **2-(dimethylphosphoryl)benzenamine** is in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.

In a patented synthetic route, **2-(dimethylphosphoryl)benzenamine** is reacted with a substituted pyrimidine to construct the core of a FAK inhibitor.

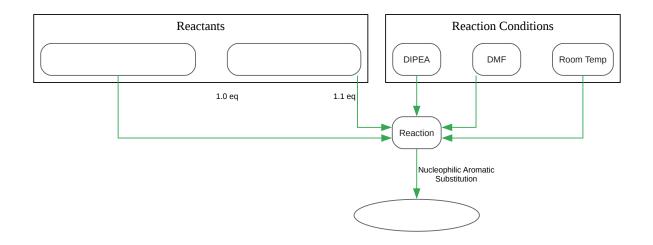
Materials:

- (2-Aminophenyl)dimethylphosphine oxide
- 5-Bromo-2,4-dichloropyrimidine
- Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve (2-aminophenyl)dimethylphosphine oxide (1.0 eq) and 5-bromo-2,4dichloropyrimidine (1.1 eq) in DMF.
- Add DIPEA (2.0 eq) to the solution.
- Stir the reaction at room temperature for 2 hours.
- Monitor the reaction to completion by TLC.
- Upon completion, quench the reaction with water.
- Extract the product with dichloromethane.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 2-((5-bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.





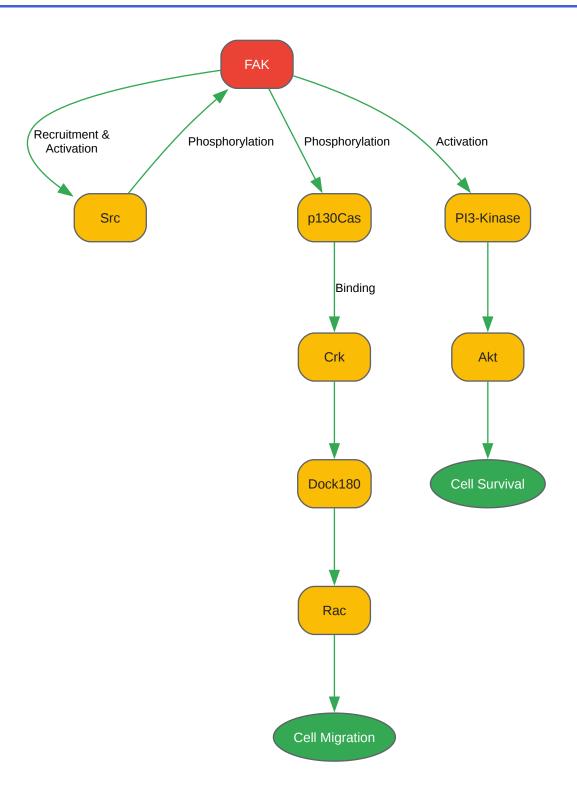
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Caption: Synthesis of a FAK inhibitor precursor.

Focal Adhesion Kinase (FAK) Signaling Pathway

The inhibition of FAK is a key strategy in cancer therapy. The following diagram illustrates a simplified FAK signaling pathway, highlighting its role in cell survival and migration.





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Caption: Simplified FAK signaling pathway.

Conclusion



2-(Dimethylphosphoryl)benzenamine is a readily accessible and highly useful building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups allows for the construction of diverse heterocyclic systems. The demonstrated application in the synthesis of FAK inhibitors underscores its potential in drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and new classes of therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this versatile building block into their synthetic strategies.

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References

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